

# A Comprehensive Technical Guide to 6-Methyl-5-nitropicolinonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Methyl-5-nitropicolinonitrile

Cat. No.: B1355605

[Get Quote](#)

CAS Number: 65169-58-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **6-Methyl-5-nitropicolinonitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and general principles of pyridine chemistry to offer valuable insights for research and development.

## Introduction and Chemical Identity

**6-Methyl-5-nitropicolinonitrile**, with the Chemical Abstracts Service (CAS) registry number 65169-58-6, is a substituted pyridine derivative.<sup>[1][2]</sup> Its structure features a pyridine ring functionalized with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile group at the 2-position. This unique arrangement of electron-withdrawing (nitro and nitrile) and electron-donating (methyl) groups on the pyridine scaffold suggests a rich and varied chemical reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.

Molecular Formula: C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub> Molecular Weight: 163.14 g/mol

## Physicochemical Properties and Data

Detailed experimental data on the physicochemical properties of **6-Methyl-5-nitropicolinonitrile** are not widely available. However, based on its structure and data from related compounds, the following properties can be anticipated.

| Property       | Predicted/Inferred Value                                                                    | Notes                                                                                                               |
|----------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Physical State | Likely a solid at room temperature.                                                         | Similar substituted nitropyridines are typically solids.                                                            |
| Melting Point  | Not available.                                                                              | For comparison, 6-Methyl-5-Nitropyridin-2-Amine has a melting point of 156-158°C. <a href="#">[3]</a>               |
| Solubility     | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of polar nitro and nitrile groups suggests some polarity.                                              |
| Boiling Point  | Not available.                                                                              |                                                                                                                     |
| pKa            | Not available.                                                                              | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the nitro and nitrile groups. |

## Synthesis and Chemical Reactivity

A definitive, published synthesis protocol for **6-Methyl-5-nitropicolinonitrile** is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines. A likely precursor would be a 2-halo-6-methyl-5-nitropyridine, which could then undergo a cyanation reaction.

## Postulated Synthesis Workflow

A potential synthetic pathway could involve the following key steps:



[Click to download full resolution via product page](#)

Caption: Postulated synthetic workflow for **6-Methyl-5-nitropicolonitrile**.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Nitration of 2-Amino-6-methylpyridine

- 2-Amino-6-methylpyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperature (e.g., 0-5 °C).
- The reaction mixture is stirred for a specified time and then poured onto ice.
- The resulting precipitate of 2-Amino-6-methyl-5-nitropyridine is collected by filtration, washed with water, and dried.

### Step 2: Halogenation via Sandmeyer Reaction

- 2-Amino-6-methyl-5-nitropyridine is diazotized using sodium nitrite in the presence of a hydrohalic acid (e.g., HBr or HCl).
- The resulting diazonium salt is then treated with a copper(I) halide to yield the corresponding 2-halo-6-methyl-5-nitropyridine.

### Step 3: Cyanation

- The 2-halo-6-methyl-5-nitropyridine is reacted with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst (Negishi coupling), in a suitable solvent like DMF or NMP at elevated temperatures.
- The reaction mixture is then worked up to isolate the final product, **6-Methyl-5-nitropicolonitrile**. Purification is typically achieved by column chromatography.

## Expected Reactivity

The chemical reactivity of **6-Methyl-5-nitropicolinonitrile** is governed by its functional groups:

- Nitrile Group: The nitrile can undergo hydrolysis to the corresponding carboxylic acid (6-methyl-5-nitropicolinic acid) or be reduced to an aminomethyl group. It can also participate in cycloaddition reactions.
- Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.<sup>[3]</sup>
- Pyridine Ring: The pyridine ring is electron-deficient due to the nitro and nitrile substituents, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
- Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

### <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: Two signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the positions of the substituents.
- Methyl Protons: A singlet in the aliphatic region (typically  $\delta$  2.0-3.0 ppm) corresponding to the methyl group protons.

### <sup>13</sup>C NMR Spectroscopy

- Aromatic Carbons: Signals in the aromatic region (typically  $\delta$  120-160 ppm) for the carbons of the pyridine ring.
- Nitrile Carbon: A signal in the range of  $\delta$  115-125 ppm.

- Methyl Carbon: A signal in the aliphatic region (typically  $\delta$  15-25 ppm).

## Infrared (IR) Spectroscopy

- C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240  $\text{cm}^{-1}$ .
- NO<sub>2</sub> Stretch: Two strong absorption bands, one asymmetric stretch around 1510-1560  $\text{cm}^{-1}$  and one symmetric stretch around 1345-1385  $\text{cm}^{-1}$ .
- C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100  $\text{cm}^{-1}$ .
- Aromatic C=C and C≡N Bending: Absorptions in the fingerprint region (below 1600  $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Molecular Ion Peak (M<sup>+</sup>): A peak corresponding to the molecular weight of the compound (163.14 m/z).
- Fragmentation Pattern: Expect fragmentation patterns involving the loss of the nitro group (NO<sub>2</sub>), the nitrile group (CN), and potentially the methyl group (CH<sub>3</sub>).

## Applications in Drug Discovery and Development

While specific applications for **6-Methyl-5-nitropicolinonitrile** are not documented, its structural motifs are present in various biologically active molecules.

## Role as a Pharmaceutical Intermediate

Nitropyridine derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).<sup>[3]</sup> The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of pharmacophores. The nitrile group can also be a precursor to other functional groups or act as a key binding element in drug-target interactions.

## Potential Biological Activities

- Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.

- Antimicrobial and Antiviral Agents: Substituted pyridines have shown a broad spectrum of antimicrobial and antiviral activities.[3]
- CNS-active Agents: The pyridine ring is also a privileged structure in the design of drugs targeting the central nervous system.

The combination of the electron-withdrawing nitro and nitrile groups with the methyl group on the pyridine ring provides a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents.

## Safety and Handling

A specific safety data sheet (SDS) for **6-Methyl-5-nitropicolinonitrile** is not readily available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. General precautions for handling nitrated aromatic compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
- Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and reducing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**6-Methyl-5-nitropicolinonitrile** is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest a versatile reactivity profile that can be exploited for the synthesis of novel compounds with potential biological activities. Further research into the synthesis, characterization, and application of this molecule is warranted to fully explore its utility in drug discovery and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Do It Center Provo | Virtual tour generated by Panotour [doitcenterprovo.com]
- 2. guiding-bio.com [guiding-bio.com]
- 3. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Methyl-5-nitropicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355605#6-methyl-5-nitropicolinonitrile-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)